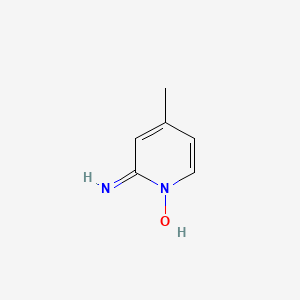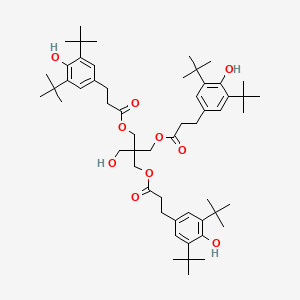
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
描述
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a chemical compound composed of three sterically hindered phenols linked through a pentaerythritol core. It is primarily used as an antioxidant for stabilizing polymers, particularly polyethylene and polypropylene . This compound helps in enhancing the oxidative resistance and protection against the toxicity of solvents .
作用机制
Target of Action
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a sterically hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylene and polypropylene . These polymers are susceptible to oxidative degradation, and the compound acts to enhance their oxidative resistance .
Mode of Action
The compound is composed of four sterically hindered phenols linked through a pentaerythritol core . This structure allows it to interact with its targets (polymers) and provide protection against the toxicity of solvents . It acts as a heat stabilizer, enhancing the oxidative resistance of the polymers .
生化分析
Biochemical Properties
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. It is particularly effective in stabilizing polymers by inhibiting the oxidation process, which can lead to the degradation of materials .
Cellular Effects
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing oxidative stress. The compound’s antioxidant properties help maintain cellular homeostasis and protect cells from oxidative damage. Studies have demonstrated that Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) can enhance cell viability and reduce apoptosis in various cell types .
Molecular Mechanism
The molecular mechanism of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves its interaction with free radicals and reactive oxygen species (ROS). The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. Additionally, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) can inhibit the activity of certain enzymes involved in the production of ROS, further reducing oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antioxidant activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) can maintain its protective effects on cellular function for several weeks, although its efficacy may diminish over time .
Dosage Effects in Animal Models
The effects of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) vary with different dosages in animal models. At low to moderate doses, the compound has been shown to provide significant antioxidant protection without adverse effects. At high doses, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) may exhibit toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is involved in various metabolic pathways, primarily related to its antioxidant activity. The compound interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in detoxifying reactive oxygen species. By enhancing the activity of these enzymes, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) helps maintain cellular redox balance and prevents oxidative damage .
Transport and Distribution
Within cells and tissues, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is transported and distributed through various mechanisms. The compound can bind to transport proteins and be carried to different cellular compartments. Its lipophilic nature allows it to accumulate in lipid-rich areas, such as cell membranes, where it can exert its antioxidant effects. The distribution of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s presence in mitochondria is particularly important, as it helps protect mitochondrial DNA and proteins from oxidative damage, thereby maintaining mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions typically involve the use of methanol sodium as a catalyst at temperatures ranging from 100-140°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction is driven to completion to minimize the presence of tri-ester impurities .
化学反应分析
Types of Reactions
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .
科学研究应用
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant properties in biological systems, protecting cells from oxidative stress.
Medicine: Explored for its potential use in drug formulations to enhance the stability and shelf-life of pharmaceutical products.
相似化合物的比较
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Similar in structure but contains four phenolic groups instead of three.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymers but with a different core structure.
Uniqueness
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is unique due to its specific structure, which provides a balance between stability and reactivity. Its three phenolic groups offer effective antioxidant properties while maintaining lower volatility compared to its tetra-substituted counterpart .
属性
IUPAC Name |
[2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]-3-hydroxypropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O10/c1-50(2,3)38-25-35(26-39(47(38)61)51(4,5)6)19-22-44(58)64-32-56(31-57,33-65-45(59)23-20-36-27-40(52(7,8)9)48(62)41(28-36)53(10,11)12)34-66-46(60)24-21-37-29-42(54(13,14)15)49(63)43(30-37)55(16,17)18/h25-30,57,61-63H,19-24,31-34H2,1-18H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTOWUBLEPQHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904998 | |
| Record name | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84633-54-5 | |
| Record name | 1,1′-[2-[[3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] bis[3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITOL TRIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2693091677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7,10-Trioxadispiro[2.2.4.2]dodecane](/img/structure/B3057653.png)
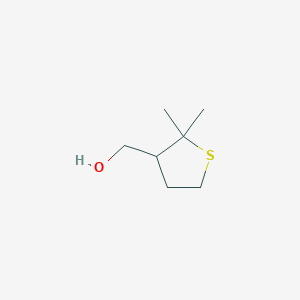
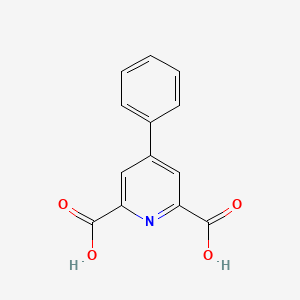
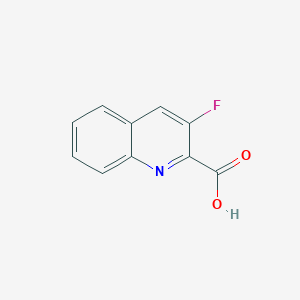
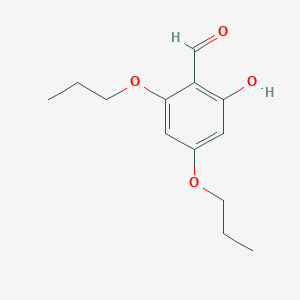
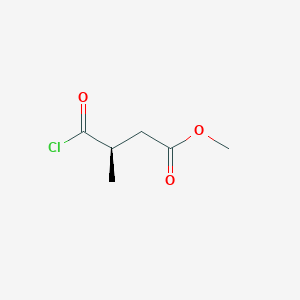
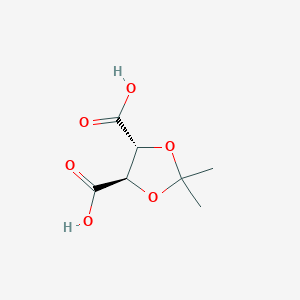
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-](/img/structure/B3057663.png)
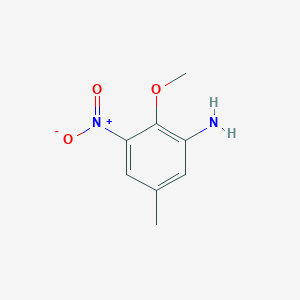
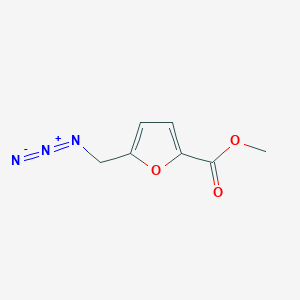
![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
